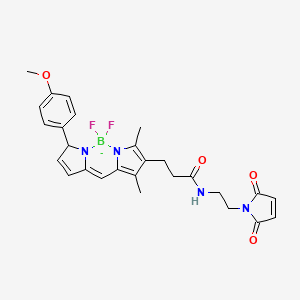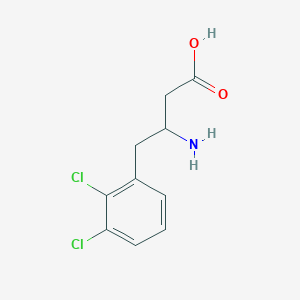
BDPTMRmaleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
BDPTMRmaleimide is synthesized through a series of chemical reactions involving borondipyrromethene and maleimide derivatives. The maleimide group can react with thiol groups to form thioester bonds between pH 6.5 to 7.5 . The preparation method for in vivo applications involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O .
Analyse Chemischer Reaktionen
BDPTMRmaleimide undergoes several types of chemical reactions:
Thiol-Maleimide Reaction: This is a Michael addition reaction where the maleimide acts as the Michael acceptor and the thiolate as the Michael donor.
Polymerization: Maleimides can polymerize above 175°C, but this reaction does not proceed at 120°C without the presence of catalysts.
Hydrolysis: Maleimides can undergo hydrolysis to form malic amides.
Wissenschaftliche Forschungsanwendungen
BDPTMRmaleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Commonly used in protein labeling and imaging due to its ability to conjugate with thiol groups in proteins.
Medicine: Utilized in drug delivery systems and bioimaging.
Industry: Employed in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of BDPTMRmaleimide involves its ability to form stable thioester bonds with thiol groups in proteins. This conjugation is highly selective and efficient, making it ideal for bioconjugation applications . The maleimide group reacts with the thiol group through a Michael addition reaction, forming a stable thiosuccinimide complex .
Vergleich Mit ähnlichen Verbindungen
BDPTMRmaleimide is unique due to its high fluorescence quantum yield and stability. Similar compounds include:
N-Ethylmaleimide: A sulfhydryl reagent used in biochemical studies.
Maleimide: A building block in organic synthesis with applications in bioconjugation.
Bismaleimides: Used in thermoset polymer chemistry as crosslinking reagents.
This compound stands out due to its specific application in the TAMRA channel and its high efficiency in forming stable conjugates with thiol groups.
Eigenschaften
Molekularformel |
C27H28BF2N4O4- |
|---|---|
Molekulargewicht |
521.3 g/mol |
IUPAC-Name |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H28BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16,23H,9,11,14-15H2,1-3H3,(H,31,35)/q-1 |
InChI-Schlüssel |
UJSNHISRYBMESS-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(C=CC2=CC3=C(C(=C(N31)C)CCC(=O)NCCN4C(=O)C=CC4=O)C)C5=CC=C(C=C5)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)


![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)

![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)
